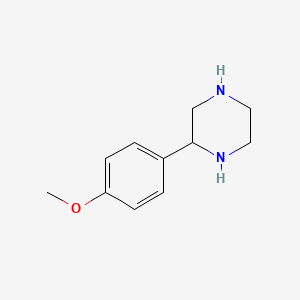

2-(4-Methoxyphenyl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-14-10-4-2-9(3-5-10)11-8-12-6-7-13-11/h2-5,11-13H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKLSJITWMAFRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CNCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378063 | |

| Record name | 2-(4-methoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91517-26-9, 137684-21-0 | |

| Record name | 2-(4-methoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 137684-21-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Methoxyphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a key synthetic protocol for 2-(4-methoxyphenyl)piperazine, a valuable building block in medicinal chemistry. The synthesis involves a two-step process commencing with the mercury(II)-mediated amination of 4-methoxystyrene, followed by the catalytic hydrogenation to yield the target compound. This document outlines the detailed experimental procedures, presents quantitative data in a clear, tabular format, and elucidates the underlying reaction mechanisms.

Synthesis Overview

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the aminomercuration of 4-methoxystyrene with N,N'-dibenzylethylenediamine, a reaction catalyzed by mercury(II) tetrafluoroborate. The resulting protected piperazine derivative is then subjected to catalytic hydrogenation to remove the N-benzyl protecting groups, affording the final product.

Experimental Protocols

Step 1: Synthesis of 1,4-Dibenzyl-2-(4-methoxyphenyl)piperazine

This step employs a mercury(II)-catalyzed intramolecular aminomercuration reaction.

Materials:

-

4-Methoxystyrene

-

N,N'-Dibenzylethylenediamine

-

Mercury(II) tetrafluoroborate (HgO·2HBF₄)

-

Dry Tetrahydrofuran (THF)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Under a nitrogen atmosphere, dissolve 4-methoxystyrene (1.0 mmol) in dry THF (15 mL).

-

To this solution, add mercury(II) tetrafluoroborate (1.1 mmol) portionwise.

-

Add N,N'-dibenzylethylenediamine (1.5 mmol) to the reaction mixture.

-

Stir the mixture at 70 °C. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 1,4-dibenzyl-2-(4-methoxyphenyl)piperazine.

Step 2: Synthesis of this compound

This step involves the deprotection of the piperazine nitrogens via catalytic hydrogenation.

Materials:

-

1,4-Dibenzyl-2-(4-methoxyphenyl)piperazine

-

Methanol (MeOH)

-

Acetic Acid

-

Palladium on activated charcoal (Pd/C)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve the 1,4-dibenzyl-2-(4-methoxyphenyl)piperazine obtained from Step 1 in a mixture of methanol (9 mL) and acetic acid (1 mL).

-

Add palladium on activated charcoal to the solution.

-

Stir the reaction mixture for 4 hours under a hydrogen atmosphere using a Parr hydrogenator.

-

Monitor the reaction progress by TLC.

-

After completion, filter off the catalyst.

-

Evaporate the organic solvent under reduced pressure.

-

Purify the crude product by column chromatography using a mixture of chloroform and methanol (ranging from 95:5 to 80:20) as the eluent to obtain this compound.[1]

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound.

| Step | Reactant 1 | Amount (mmol) | Reactant 2 | Amount (mmol) | Catalyst | Amount (mmol) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Methoxystyrene | 1.0 | N,N'-Dibenzylethylenediamine | 1.5 | HgO·2HBF₄ | 1.1 | Dry THF | 70 | Varies | Not specified |

| 2 | 1,4-Dibenzyl-2-(4-methoxyphenyl)piperazine | - | Hydrogen | - | Pd/C | - | Methanol/Acetic Acid | Room Temp. | 4 | 90[1] |

Reaction Mechanisms and Visualizations

Overall Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthetic pathway for this compound.

Mechanism of Aminomercuration

The aminomercuration of 4-methoxystyrene proceeds through the formation of a mercurinium ion intermediate. The diamine then acts as a nucleophile, attacking the more substituted carbon of the alkene in a Markovnikov-fashion. This is followed by an intramolecular cyclization to form the piperazine ring.

References

A Comprehensive Neuropharmacological Profile of Methoxyphenylpiperazines: A Technical Guide

Disclaimer: This technical guide provides a comprehensive neuropharmacological profile of methoxyphenylpiperazine derivatives. Due to a significant lack of published research on 2-(4-Methoxyphenyl)piperazine , this document focuses on the well-characterized and structurally related isomers: 1-(2-Methoxyphenyl)piperazine (1-o-MeOPP) and 1-(4-Methoxyphenyl)piperazine (1-p-MeOPP) . The data presented for these compounds serve as a representative overview of the neuropharmacological properties of this class of molecules.

Introduction

Arylpiperazines are a prominent class of compounds in medicinal chemistry, known for their diverse biological activities, particularly within the central nervous system.[1] Among these, methoxyphenylpiperazine derivatives have been extensively investigated for their interactions with various neurotransmitter receptors, leading to their development as therapeutic agents and their emergence as substances of interest in recreational contexts.[1][2] This guide synthesizes the current understanding of the neuropharmacological profiles of 1-(2-Methoxyphenyl)piperazine and 1-(4-Methoxyphenyl)piperazine, providing quantitative data, experimental methodologies, and visual representations of relevant biological pathways.

Receptor Binding Affinity

The interaction of methoxyphenylpiperazine derivatives with a range of G-protein coupled receptors (GPCRs) and transporters is central to their pharmacological effects. The following tables summarize the in vitro binding affinities (Ki, nM) of 1-(2-Methoxyphenyl)piperazine and 1-(4-Methoxyphenyl)piperazine for key CNS targets.

Table 1: Receptor Binding Profile of 1-(2-Methoxyphenyl)piperazine

| Receptor Target | Ki (nM) | Radioligand | Tissue Source | Reference |

| 5-HT1A | 0.12 - 21.3 | [3H]8-OH-DPAT | Rat Hippocampus / Recombinant | [3][4] |

| 5-HT2A | Low to Moderate Affinity | [3H]Ketanserin | Rat Cortex | |

| Dopamine D2 | High Affinity | [3H]Spiperone | Rat Striatum | |

| α1-Adrenergic | Variable Affinity | [3H]Prazosin | Rat Cortex |

Table 2: Receptor Binding Profile of 1-(4-Methoxyphenyl)piperazine (pMeOPP)

| Receptor Target | Ki (nM) | Radioligand | Tissue Source | Reference |

| 5-HT1A | Moderate Affinity | [3H]8-OH-DPAT | Not Specified | |

| Serotonin Transporter (SERT) | Potent Inhibitor | [3H]Citalopram | Not Specified | [2] |

| Norepinephrine Transporter (NET) | Potent Inhibitor | [3H]Nisoxetine | Not Specified | [2] |

| Dopamine Transporter (DAT) | Potent Inhibitor | [3H]WIN 35,428 | Not Specified | [2] |

Functional Activity

Beyond simple binding, the functional consequences of these interactions determine the pharmacological profile of these compounds.

Serotonergic System

1-(2-Methoxyphenyl)piperazine derivatives are notable for their high affinity for the 5-HT1A receptor.[4] Depending on the specific derivative, they can act as agonists or antagonists at this receptor.[3] For instance, some derivatives show potent antagonist activity at 5-HT1A receptors.[3]

1-(4-Methoxyphenyl)piperazine (pMeOPP) acts as a non-selective serotonin receptor agonist and also inhibits the reuptake of serotonin, norepinephrine, and dopamine.[2] This monoamine releasing and reuptake inhibition is a mechanism shared with stimulant drugs of abuse.[2]

Dopaminergic System

Derivatives of 1-(2-methoxyphenyl)piperazine have been shown to possess high affinity for the dopamine D2 receptor. This interaction is a key characteristic of many antipsychotic medications.

In Vivo Effects and Metabolism

The in vivo effects of methoxyphenylpiperazines are consistent with their receptor binding and functional activity profiles.

1-(4-Methoxyphenyl)piperazine has been reported to have stimulant effects.[2] In terms of metabolism, 1-(4-methoxyphenyl)piperazine is primarily metabolized by the cytochrome P450 enzyme CYP2D6, which converts it to para-hydroxyphenylpiperazine through demethylation.[2]

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the affinity of a compound for a specific receptor.

General Protocol:

-

Tissue Preparation: Brain regions rich in the receptor of interest (e.g., rat hippocampus for 5-HT1A receptors) are homogenized and centrifuged to isolate cell membranes.

-

Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test compound.

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Simplified 5-HT1A Receptor Signaling Pathway.

References

An In-Depth Technical Guide to the Mechanism of Action of Methoxyphenylpiperazines on Serotonin Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive investigation into the mechanism of action of methoxyphenylpiperazine isomers, specifically 1-(2-Methoxyphenyl)piperazine (oMeOPP) and 1-(4-Methoxyphenyl)piperazine (pMeOPP), on serotonin (5-HT) receptors. The document elucidates the distinct pharmacological profiles of these two isomers, detailing their binding affinities, functional activities, and the intracellular signaling cascades they modulate. Detailed experimental protocols for key assays and visualizations of signaling pathways are provided to equip researchers with the necessary tools and understanding to further investigate this class of compounds.

Introduction: The Significance of Arylpiperazines

The arylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous centrally acting drugs, including antidepressants, anxiolytics, and antipsychotics. Its ability to interact with a wide range of G-protein coupled receptors (GPCRs), particularly serotonin receptors, has made it a focal point for drug discovery. The position of the methoxy group on the phenyl ring drastically alters the pharmacological properties of the molecule, leading to distinct receptor interaction profiles and functional outcomes for the ortho- and para-isomers. This guide will dissect these differences, providing a clear mechanistic framework for each compound.

Mechanism of Action at Serotonin Receptors

The pharmacological activity of methoxyphenylpiperazines is primarily dictated by their interaction with various serotonin receptor subtypes. The two most studied isomers, oMeOPP and pMeOPP, exhibit notably different mechanisms.

1-(2-Methoxyphenyl)piperazine (oMeOPP)

1-(2-Methoxyphenyl)piperazine is characterized by its relatively selective action at the 5-HT₁ₐ receptor subtype.

-

Receptor Binding Profile: oMeOPP displays high affinity for the 5-HT₁ₐ receptor.[1] It shows significantly lower or no affinity for 5-HT₂ family receptors and dopamine receptors, making it a more selective 5-HT₁ₐ ligand compared to its para-isomer.[1] The 2-methoxyphenylpiperazine motif is a well-established pharmacophore for potent 5-HT₁ₐ receptor ligands.[2][3]

-

Functional Activity: At the 5-HT₁ₐ receptor, oMeOPP acts as a partial agonist with a reported maximal efficacy of approximately 70% compared to the endogenous ligand serotonin.[1] This means it binds to and activates the receptor but elicits a submaximal response.

-

Signaling Pathway: As a 5-HT₁ₐ agonist, oMeOPP initiates signaling through the heterotrimeric G-protein Gαi/o. This canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The dissociation of the Gβγ subunit can also lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels.

1-(4-Methoxyphenyl)piperazine (pMeOPP)

In contrast to its ortho-isomer, 1-(4-Methoxyphenyl)piperazine has a broader, less selective pharmacological profile.

-

Receptor Binding Profile: pMeOPP acts as a nonselective serotonergic agent, binding to multiple 5-HT receptor subtypes. While specific affinity data for the parent compound is sparse, its derivatives show activity at various receptors, including 5-HT₁ₐ and 5-HT₇.[1]

-

Functional Activity: It is generally classified as a serotonin receptor agonist .[2] Beyond direct receptor agonism, pMeOPP also functions as a monoamine releasing agent and reuptake inhibitor , a mechanism it shares with psychostimulants like amphetamines, though it is less potent.[2] This dual mechanism leads to an increase in the synaptic concentrations of serotonin, dopamine, and norepinephrine.

-

Signaling Pathway: Due to its non-selective nature, pMeOPP can trigger multiple signaling cascades simultaneously. For instance, interaction with 5-HT₂ₐ receptors would activate the Gαq/11 pathway. This pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Quantitative Pharmacological Data

The binding affinities (Ki) of methoxyphenylpiperazine derivatives highlight the importance of the core scaffold for serotonin receptor interaction. While comprehensive data for the unsubstituted parent compounds are not fully available in the literature, data from key derivatives provide critical insight.

Table 1: Binding Affinities (Ki, nM) of Methoxyphenylpiperazine Derivatives at Serotonin Receptors

| Compound/Derivative | 5-HT₁ₐ | 5-HT₇ | Reference |

| 1-(2-Methoxyphenyl)piperazine Scaffold | |||

| MMP¹ | 0.15 | - | [4] |

| Derivative 8² | 1.2 | - | [2] |

| 1-(4-Methoxyphenyl)piperazine Scaffold | |||

| Derivative 4³ | 476 | 2.6 | [1] |

¹ MMP: 2-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione ² Derivative 8: N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate ³ Derivative 4: 1-[2-(4-Methoxyphenyl)phenyl]piperazine

Table 2: Functional Potencies (EC₅₀/IC₅₀, nM) of Related Compounds

| Compound Class | Receptor | Assay Type | Potency (EC₅₀/IC₅₀) | Functional Effect | Reference |

| Phenylalkylamines | 5-HT₁ₐ | [³⁵S]GTPγS Binding | µM range | Low Potency Agonist | [5] |

| Phenylalkylamines | 5-HT₂ₐ | IP-1 Accumulation | 0.5 - 40 nM | High Potency Agonist | [5] |

| Fentanyl Analogues | µ-Opioid | AequoZen | 1.0 - 2.8 nM | High Potency Agonist | [6] |

| NBOMe Compounds | 5-HT₂ₐ | AequoZen | 0.11 - 1.3 nM | High Potency Agonist | [6] |

Note: Data for related compound classes are shown to provide context for the potencies achievable at these receptors.

Detailed Experimental Protocols

Characterizing the mechanism of action of a compound like 2-(4-Methoxyphenyl)piperazine requires a suite of in vitro pharmacological assays. The following are detailed protocols for three foundational experiments.

References

- 1. Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [O-methyl-11C]2-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro characterization of new psychoactive substances at the μ-opioid, CB1, 5HT1A, and 5-HT2A receptors-On-target receptor potency and efficacy, and off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Psychoactive Properties of 2-(4-Methoxyphenyl)piperazine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the psychoactive properties of 2-(4-Methoxyphenyl)piperazine and its derivatives, with a significant focus on the well-studied 2-methoxyphenyl and 4-methoxyphenyl analogues. These compounds have garnered interest for their modulatory effects on central nervous system (CNS) pathways, primarily through interactions with serotonergic and dopaminergic systems. This document summarizes key quantitative data on receptor binding affinities, details experimental protocols for their synthesis and pharmacological evaluation, and visualizes critical signaling pathways and experimental workflows. The information presented herein is intended to serve as a foundational resource for researchers engaged in the exploration of this chemical class for potential therapeutic applications.

Introduction

Piperazine derivatives represent a versatile scaffold in medicinal chemistry, with numerous compounds exhibiting significant pharmacological activity.[1] Among these, arylpiperazines, particularly those with a methoxyphenyl moiety, have been extensively investigated for their psychoactive properties. These compounds often act as ligands for various G-protein coupled receptors (GPCRs), including serotonin (5-HT) and dopamine (D) receptors, making them attractive candidates for the development of novel therapeutics for psychiatric and neurological disorders.[1] This guide focuses on this compound and its structural isomers and derivatives, exploring their synthesis, receptor pharmacology, and functional effects.

Synthesis of Methoxyphenylpiperazine Derivatives

The synthesis of methoxyphenylpiperazine derivatives is typically achieved through well-established organic chemistry reactions. A common method involves the nucleophilic substitution reaction between a suitably substituted methoxyphenyl halide and piperazine or its derivatives. Another prevalent approach is the reductive amination of a methoxy-substituted benzaldehyde with piperazine.

General Synthesis Protocol for this compound

A general procedure for the synthesis of piperazines involves the reaction of olefins with N,N'-disubstituted ethylenediamine in the presence of a mercury catalyst, followed by a reduction step.[2]

Step 1: Synthesis of the protected piperazine derivative

-

Dissolve the starting olefin (1 mmol) in dry tetrahydrofuran (THF) (15 mL) under a nitrogen atmosphere.

-

Add HgO·2HBF4 (1.1 mmol) portion-wise, followed by the addition of N,N′-disubstituted ethylenediamine (1.5 mmol).

-

Stir the reaction mixture at 70 °C for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 30 mL).

-

Dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and purify by flash column chromatography on silica gel to obtain the protected piperazine derivative.[2]

Step 2: Deprotection to yield the final piperazine

-

Dissolve the protected piperazine derivative in methanol (9 mL) containing acetic acid (1 mL).

-

Add palladium on activated charcoal (Pd/C).

-

Stir the reaction mixture for 4 hours under a hydrogen atmosphere on a Parr hydrogenator.

-

Monitor the reaction progress by TLC.

-

After completion, filter off the catalyst and evaporate the organic solvent.

-

Purify the crude product by column chromatography to yield the final this compound.[2]

Pharmacological Profile

The psychoactive effects of methoxyphenylpiperazine derivatives are primarily attributed to their interactions with serotonin and dopamine receptors, as well as monoamine transporters.

Receptor Binding Affinities

The affinity of these compounds for various receptors is a key determinant of their pharmacological profile. The following tables summarize the reported binding affinities (Ki values) for a selection of 2-(methoxyphenyl)piperazine and 4-(methoxyphenyl)piperazine derivatives at key CNS receptors.

Table 1: Binding Affinities (Ki, nM) of 2-(Methoxyphenyl)piperazine Derivatives at Serotonin Receptors

| Compound | 5-HT1A | 5-HT2A | Reference |

| Compound 2a (cis-bicyclo[3.3.0]octane derivative) | 0.24 | - | [3] |

| Compound 2c (cis-bicyclo[3.3.0]octane derivative) | 0.12 | - | [3] |

| Compound 2f (norbornane derivative) | 0.63 | - | [3] |

| Compound 2g (norbornane derivative) | 0.19 | - | [3] |

| Compound 2h (norbornene derivative) | 0.29 | - | [3] |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | 1.2 | - | [4] |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate | 21.3 | - | [4] |

| 8-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 0.78 | - | [5] |

| 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 0.57 | - | [5] |

Table 2: Binding Affinities (Ki, nM) of 1-cinnamyl-4-(2-methoxyphenyl)piperazine Derivatives at Dopamine and Serotonin Receptors

| Compound | D2 | 5-HT1A | 5-HT2A | α1 |

| Derivative 1 | High | Low to Moderate | Low to Moderate | Variable |

| Derivative 2 | High | Low to Moderate | Low to Moderate | Variable |

| Derivative 3 | High | Low to Moderate | Low to Moderate | Variable |

| Derivative 4 | High | Low to Moderate | Low to Moderate | Variable |

| (Adapted from Penjišević et al., 2007, which states "high affinity" without providing specific Ki values in the abstract)[6] |

Monoamine Transporter Inhibition

Some piperazine derivatives are known to inhibit the reuptake of monoamines such as dopamine and serotonin, contributing to their stimulant effects.[7]

Table 3: Monoamine Transporter Inhibition (IC50, nM) of Piperazine Analogs

| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) |

| GBR 12909 | - | - |

| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine | 0.7 | 323 (SERT/DAT ratio) |

(Data for a related piperidine analog is provided for context on transporter affinity)[8]

Experimental Protocols

Radioligand Binding Assay Protocol

This protocol provides a general framework for determining the binding affinity of test compounds to a specific receptor.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., 5-HT1A)

-

Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A)

-

Non-specific binding ligand (e.g., serotonin)

-

Test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or buffer (for total binding) or a high concentration of a non-labeled ligand (for non-specific binding).

-

Incubate at a specific temperature for a set time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a Radioligand Binding Assay.

cAMP Functional Assay for 5-HT1A Receptor Agonism

This assay measures the ability of a compound to activate the Gi-coupled 5-HT1A receptor, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

-

Cells expressing the 5-HT1A receptor (e.g., CHO or HEK293 cells)

-

Forskolin (an adenylyl cyclase activator)

-

Test compounds

-

cAMP assay kit

-

96- or 384-well plates

-

Plate reader

Procedure:

-

Cell Plating: Plate the 5-HT1A receptor-expressing cells in a microplate and incubate overnight.

-

Compound Addition: Remove the culture medium and add the test compounds at various concentrations.

-

Forskolin Stimulation: Add a submaximal concentration of forskolin to all wells (except the negative control) to stimulate cAMP production.

-

Incubation: Incubate the plate at room temperature for a specified time.

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's protocol.

-

Data Analysis: The data for the inhibition of forskolin-stimulated cAMP production is expressed as a percentage of the forskolin-stimulated response.[9] The EC50 value (the concentration of the test compound that produces 50% of its maximal inhibitory effect) is then determined.

Caption: Experimental Workflow for a cAMP Functional Assay.

Signaling Pathways

5-HT1A Receptor Signaling

The 5-HT1A receptor is a Gi/o-coupled GPCR. Agonist binding to the receptor leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cAMP. This, in turn, reduces the activity of protein kinase A (PKA). The βγ subunit of the G-protein can also activate other signaling pathways, including the MAPK/ERK pathway.

Caption: 5-HT1A Receptor Signaling Pathway.

In Vivo Psychoactive Effects

In vivo studies in animal models have provided insights into the potential psychoactive effects of methoxyphenylpiperazine derivatives.

Antidepressant- and Anxiolytic-like Effects

Several aroxyalkyl derivatives of 2-methoxyphenylpiperazine have been evaluated for their antidepressant and anxiolytic properties in rodents. For instance, 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride has been identified as a partial 5-HT1A receptor agonist and a 5-HT2A receptor antagonist, demonstrating both antidepressant- and anxiolytic-like effects in animal models.[10] Other derivatives in the same series also showed antidepressant-like properties.[10]

Locomotor Activity

Studies on N-substituted piperazines in mice have shown varied effects on locomotor activity. While some derivatives like benzylpiperazine (BZP) increase locomotor activity, phenylpiperazines, including those with methoxy substitutions, have been observed to decrease locomotor activity at higher doses.[11]

Conclusion

This compound and its derivatives constitute a class of psychoactive compounds with significant potential for CNS modulation. Their primary mechanism of action involves interaction with serotonin and dopamine receptors, leading to a range of effects from stimulant-like to antidepressant and anxiolytic. The structure-activity relationship of these compounds is complex, with the position of the methoxy group and the nature of other substituents profoundly influencing receptor affinity and functional activity. The data and protocols presented in this guide provide a solid foundation for further research into this promising class of molecules, which may ultimately lead to the development of novel therapeutic agents for a variety of neuropsychiatric disorders.

References

- 1. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(4-METHOXY-PHENYL)-PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 3. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. MDMA-like behavioral effects of N-substituted piperazines in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of 2-(4-Methoxyphenyl)piperazine

Introduction: 2-(4-Methoxyphenyl)piperazine is a substituted piperazine derivative of significant interest to researchers in drug development and neuroscience. As a chemical intermediate, it serves as a foundational scaffold for the synthesis of more complex molecules, particularly those targeting the central nervous system.[1][2] Its structure is implicated in potential interactions with various neurotransmitter systems, making it a valuable compound for investigating novel therapeutics for conditions like anxiety and depression.[1][2]

This guide provides a detailed overview of the known chemical and physical properties of this compound. It is important to note that the scientific literature contains substantially more data on its structural isomer, 1-(4-Methoxyphenyl)piperazine (also known as pMeOPP or 4-MeOPP). To provide a comprehensive context for researchers, this document presents data for the target compound, this compound, and includes comparative data for the more extensively studied 1-isomer where relevant, with clear distinctions made between the two.

Section 1: Core Properties of this compound

This section details the established chemical and physical data for this compound (CAS No. 91517-26-9).

Chemical Identifiers and Descriptors

The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 91517-26-9 |

| Molecular Formula | C₁₁H₁₆N₂O |

| Molecular Weight | 192.26 g/mol |

| Canonical SMILES | COC1=CC=C(C=C1)C2CNCCN2 |

| InChI Key | INKLSJITWMAFRT-UHFFFAOYSA-N |

| PubChem CID | 2771753 |

Physical and Chemical Properties

Quantitative physical data for this compound is summarized below.

| Property | Value | Source |

| Appearance | Yellowish solid | [1][2] |

| Melting Point | 55-63 °C | [3] |

| Boiling Point | 331.5 °C at 760 mmHg | [3] |

| Density | 1.029 g/cm³ | [3][4] |

| Purity | ≥ 95% (by HPLC) | [1][2] |

| Storage Conditions | 0-8 °C | [1][2] |

Section 2: The Isomer 1-(4-Methoxyphenyl)piperazine (pMeOPP)

For comparative purposes and to provide a broader understanding of this chemical class, this section details the properties of the well-researched isomer, 1-(4-Methoxyphenyl)piperazine (CAS No. 38212-30-5). The data in this section does not apply to this compound.

Chemical Identifiers of the 1-Isomer

| Identifier | Value |

| Common Names | pMeOPP, 4-MeOPP, para-Methoxyphenylpiperazine |

| IUPAC Name | 1-(4-methoxyphenyl)piperazine |

| CAS Number | 38212-30-5 |

| Molecular Formula | C₁₁H₁₆N₂O |

| Molecular Weight | 192.26 g/mol |

| InChI Key | MRDGZSKYFPGAKP-UHFFFAOYSA-N |

| PubChem CID | 269722 |

Physical and Chemical Properties of the 1-Isomer

| Property | Value | Source |

| Appearance | Light yellow to amber crystalline low melting solid | [5] |

| Melting Point | 42-47 °C | [5][6] |

| Boiling Point | 130 °C at 0.3 mmHg | [5] |

| pKa (Predicted) | 8.98 ± 0.10 | [5][6] |

| Water Solubility | Soluble | [5][6] |

| Other Solubilities | DMSO (Slightly), Methanol (Slightly), Toluene | [5][6] |

Section 3: Experimental and Analytical Protocols

Representative Synthesis Protocol: Buchwald-Hartwig Amination

This protocol describes a plausible route for synthesizing arylpiperazines.

-

Reaction Setup : To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 1-bromo-4-methoxybenzene, piperazine (as the free base or a protected version), a palladium catalyst (e.g., Pd₂(dba)₃), and a phosphine ligand (e.g., BINAP).

-

Solvent and Base : Add a dry, aprotic solvent such as toluene or dioxane, followed by a strong, non-nucleophilic base (e.g., sodium tert-butoxide).

-

Reaction : Heat the mixture to a temperature between 80-110 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup : After cooling to room temperature, dilute the reaction mixture with a solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product using column chromatography on silica gel to yield the final compound.

Caption: Representative workflow for arylpiperazine synthesis.

Analytical Workflow for Quality Control

The identity and purity of synthesized this compound can be confirmed using a standard analytical workflow.

-

High-Performance Liquid Chromatography (HPLC) : To determine the purity of the final product. A sample is dissolved in a suitable solvent (e.g., acetonitrile/water) and injected into an HPLC system equipped with a C18 column and a UV detector. Purity is assessed by the relative area of the product peak.

-

Mass Spectrometry (MS) : To confirm the molecular weight. The sample is analyzed by LC-MS or direct infusion ESI-MS to verify the presence of the parent ion corresponding to the molecular weight of 192.26 g/mol .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the chemical structure. ¹H and ¹³C NMR spectra are recorded. The proton NMR should show characteristic signals for the methoxy group, the aromatic protons on the phenyl ring, and the protons on the piperazine ring.

Caption: Quality control workflow for synthesized compounds.

Section 4: Biological Activity and Potential Signaling Pathways

While specific pharmacological data for this compound is limited, it is widely investigated as an intermediate for psychoactive compounds, particularly those targeting serotonin receptors.[1] The biological activity of its isomer, 1-(4-Methoxyphenyl)piperazine (pMeOPP), has been studied more extensively and may provide insight into the potential mechanisms of this class of molecules.

pMeOPP is reported to have stimulant effects and is believed to act by inhibiting the reuptake and inducing the release of monoamine neurotransmitters, such as serotonin and dopamine.[5] Furthermore, it has been shown to act as a non-selective serotonin receptor agonist.[5] This dual mechanism—affecting both neurotransmitter levels and directly stimulating receptors—is common among psychoactive piperazine derivatives.

Caption: Proposed dual-action mechanism of arylpiperazines.

The metabolism of the 1-isomer is known to proceed via O-demethylation by the cytochrome P450 enzyme CYP2D6, forming the metabolite 1-(4-hydroxyphenyl)piperazine.[5][7] It is plausible that this compound would undergo a similar metabolic transformation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | CAS#:91517-26-9 | Chemsrc [chemsrc.com]

- 4. CAS # 91517-26-9, this compound - chemBlink [chemblink.com]

- 5. para-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]

- 6. Piperazine synthesis [organic-chemistry.org]

- 7. 1-(4-Methoxyphenyl)piperazine | C11H16N2O | CID 269722 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis and Characterization of Novel 2-(4-Methoxyphenyl)piperazine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial synthesis and characterization of novel 2-(4-methoxyphenyl)piperazine analogs. This class of compounds holds significant interest in medicinal chemistry due to the prevalence of the arylpiperazine motif in a wide range of biologically active molecules. This document details experimental protocols, presents quantitative data in a structured format, and visualizes key processes to facilitate understanding and further research in this area.

Core Data Summary

The following tables summarize key quantitative data for a representative novel this compound analog. This data is essential for the verification and replication of the synthesis and characterization of these compounds.

Table 1: Synthesis and Physicochemical Properties

| Compound ID | Molecular Formula | Yield (%) | Melting Point (°C) |

| MPP-Analog-1 | C₂₄H₂₂BrClN₄OS | 81 | 226-227 |

Table 2: Spectroscopic Characterization Data for MPP-Analog-1

| Technique | Data |

| ¹H NMR (600 MHz, DMSO-d₆) δ (ppm) | 2.95–2.97 (m, 4H, 2CH₂ piperazine), 3.15–3.17 (m, 4H, 2CH₂ piperazine), 3.75 (s, 3H, CH₃), 5.25 (s, 2H, N-CH₂), 6.90 (d, 2H, ArH, J = 9.1 Hz), 6.95 (d, 2H, ArH, J = 8.9 Hz), 7.29 (d, 2H, ArH, J = 8.9 Hz), 7.34 (d, 2H, ArH, J = 9.1 Hz), 7.37–7.38 (m, 1H, ArH), 7.53 (t, 1H, ArH, J = 8.0 Hz), 7.58–7.60 (m, 1H, ArH), 7.67 (t, 1H, ArH, J = 2.0 Hz) |

| ¹³C NMR (150 MHz, DMSO-d₆) δ (ppm) | 48.46, 50.14, 55.81, 69.21, 110.56, 114.60, 117.73, 117.96, 128.31, 129.61, 130.16, 130.55, 131.39, 131.94, 133.77, 136.96, 149.36, 150.69, 161.33, 169.72 |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₂₄H₂₂BrClN₄OS: [M+H]⁺, found: [M+H]⁺ |

| **Infrared (IR) (KBr, cm⁻¹) ** | 3040 (CHarom.), 2883, 2831 (CHaliph.), 1326 (C=S) |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are designed to be followed by trained researchers in a laboratory setting.

Protocol 1: Synthesis of a Novel this compound Analog (MPP-Analog-1)

This protocol describes a representative synthesis of a novel analog.

Materials:

-

4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (1 mmol, 0.32 g)

-

4-(4-bromophenyl)piperazine (1 mmol, 0.24 g)

-

Formaldehyde solution (aq. 37%, 5 drops)

-

Anhydrous ethanol (10 mL)

Procedure:

-

Dissolve 1 mmol of 4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in 10 mL of anhydrous ethanol in a suitable reaction vessel.

-

To this solution, add 1 mmol of 4-(4-bromophenyl)piperazine and 5 drops of a 37% aqueous formaldehyde solution.[1]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Continue stirring for approximately 24 hours to ensure the completion of the reaction.[1]

-

Upon completion, the product will precipitate out of the solution.

-

Collect the solid product by filtration and wash with cold ethanol.

-

Purify the crude product by crystallization from 96% ethanol to yield the final compound.[1]

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

600 MHz NMR Spectrometer

Sample Preparation:

-

Dissolve a small amount of the synthesized compound in deuterated dimethyl sulfoxide (DMSO-d₆).

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra at room temperature.

-

Process the data using appropriate software to identify chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal multiplicities.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

Instrumentation:

-

Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer

Sample Preparation:

-

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

-

Determine the exact mass and compare it with the calculated theoretical mass to confirm the elemental composition.

Protocol 4: Infrared (IR) Spectroscopy

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

Sample Preparation:

-

Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Scan the sample over the range of 4000-400 cm⁻¹ to obtain the infrared spectrum.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[1]

Visualizations

The following diagrams illustrate the experimental workflow and a potential biological signaling pathway relevant to this compound analogs.

Arylpiperazine derivatives are known to interact with various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) receptors.[2][3][4][5] The following diagram illustrates a hypothetical signaling pathway involving the activation of a 5-HT receptor by a novel this compound analog.

References

- 1. mdpi.com [mdpi.com]

- 2. Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioactive conformation of 1-arylpiperazines at central serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

Foundational Research on the In Vitro Metabolism of 2-(4-Methoxyphenyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational in vitro metabolism of 2-(4-Methoxyphenyl)piperazine, a compound of interest in drug discovery and development. This document summarizes the core metabolic pathways, the primary enzymes involved, and quantitative kinetic data. Detailed experimental protocols for key in vitro assays are also provided to facilitate the replication and extension of these foundational studies.

Core Concepts in the Metabolism of this compound

The in vitro metabolism of this compound is primarily characterized by two main biotransformation pathways: O-demethylation and degradation of the piperazine moiety. These reactions are predominantly catalyzed by the cytochrome P450 (CYP) enzyme system, with a significant contribution from the CYP2D6 isoform.

Key Metabolic Pathways and Metabolites

The principal metabolic transformations of this compound observed in in vitro systems include:

-

O-demethylation: The removal of the methyl group from the methoxy moiety is the major metabolic pathway. This reaction leads to the formation of the primary metabolite, 1-(4-hydroxyphenyl)piperazine (4-HO-PP). This transformation is mainly catalyzed by the CYP2D6 enzyme.[1][2]

-

Piperazine Ring Degradation: Evidence from in vivo studies in rats suggests that the piperazine ring can undergo degradation, leading to the formation of 4-hydroxyaniline.[3] While this has been identified in urine, its formation in human in vitro systems is a key area for further investigation.

Quantitative Data Summary

The following table summarizes the key quantitative kinetic parameters for the primary metabolic pathway of this compound, O-demethylation.

| Enzyme Source | Substrate | Metabolite | K_m (μM) | V_max (pmol/min/mg protein or pmol/min/pmol CYP) | Reference |

| Pooled Human Liver Microsomes (pHLM) | This compound | 1-(4-hydroxyphenyl)piperazine | 204.80 ± 51.81 | 127.50 ± 13.25 pmol/min/mg protein | [1][2] |

| cDNA-expressed human CYP2D6 | This compound | 1-(4-hydroxyphenyl)piperazine | 48.34 ± 14.48 | 5.44 ± 0.47 pmol/min/pmol CYP | [1][2] |

Metabolic Pathways and Experimental Workflow

The following diagrams illustrate the key metabolic pathways of this compound and a general workflow for its in vitro metabolism studies.

Experimental Protocols

This section provides detailed methodologies for conducting foundational in vitro metabolism studies of this compound.

In Vitro Incubation with Human Liver Microsomes

Objective: To determine the metabolic stability and identify the metabolites of this compound in human liver microsomes.

Materials:

-

This compound

-

Pooled human liver microsomes (pHLM)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ice-cold)

-

Incubator/water bath (37°C)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). The final concentration of the organic solvent in the incubation mixture should be less than 1%.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation Mixture Preparation (on ice):

-

In a microcentrifuge tube, combine potassium phosphate buffer, the desired concentration of human liver microsomes (e.g., 0.5 mg/mL), and the NADPH regenerating system.

-

-

Pre-incubation:

-

Pre-warm the incubation mixture to 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the this compound stock solution to the pre-warmed incubation mixture. The final substrate concentration should be chosen based on the desired experimental goals (e.g., for kinetic studies, a range of concentrations bracketing the K_m should be used).

-

-

Incubation:

-

Incubate the reaction mixture at 37°C with gentle shaking for a specified period (e.g., 0, 5, 15, 30, and 60 minutes for metabolic stability studies).

-

-

Termination of Reaction:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

-

Sample Processing:

-

Vortex the mixture vigorously.

-

Centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

-

Analytical Methodology: LC-MS/MS

Objective: To separate, detect, and quantify this compound and its metabolites.

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is recommended.

General Chromatographic Conditions (starting point for method development):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable choice.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 5-10 minutes) is a common starting point.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor-to-product ion transitions need to be optimized for the parent compound and its expected metabolites.

-

For this compound: The protonated molecule [M+H]+ would be the precursor ion.

-

For 1-(4-hydroxyphenyl)piperazine: The protonated molecule [M+H]+ would be the precursor ion.

-

For 4-hydroxyaniline: The protonated molecule [M+H]+ would be the precursor ion.

-

-

Full scan and product ion scan modes should be used for metabolite identification in initial studies.

Enzyme Kinetic Studies with Recombinant Human CYP2D6

Objective: To determine the Michaelis-Menten kinetic parameters (K_m and V_max) for the CYP2D6-mediated O-demethylation of this compound.

Materials:

-

Recombinant human CYP2D6 expressed in a suitable system (e.g., baculovirus-infected insect cells).

-

Cytochrome P450 reductase.

-

Liposomes (e.g., phosphatidylcholine).

-

Other reagents as listed for the human liver microsome incubation.

Procedure:

-

Enzyme Preparation:

-

Prepare a reconstituted enzyme system by combining recombinant CYP2D6, cytochrome P450 reductase, and liposomes according to established protocols.

-

-

Incubation:

-

Follow the general incubation procedure described for human liver microsomes, substituting the microsomes with the reconstituted CYP2D6 enzyme system.

-

Use a range of substrate concentrations (e.g., 0.5 to 10 times the expected K_m) to accurately determine the kinetic parameters.

-

Ensure that the reaction time and enzyme concentration are in the linear range for product formation.

-

-

Data Analysis:

-

Quantify the formation of 1-(4-hydroxyphenyl)piperazine at each substrate concentration using a validated LC-MS/MS method.

-

Plot the reaction velocity (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine K_m and V_max.

-

This guide provides a foundational framework for researchers and scientists to build upon in the study of this compound metabolism. Further research is warranted to fully elucidate all metabolic pathways and their clinical significance.

References

- 1. Metabolism testing methods as exemplified by selected new psychoactive substances (NPSs) [ejournals.eu]

- 2. Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of the human cytochrome P450 isoforms mediating in vitro N-dealkylation of perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Methoxyphenyl)piperazine: Synthesis, Characterization, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the research chemical 2-(4-Methoxyphenyl)piperazine. It details its discovery and synthesis, physicochemical and pharmacological properties, and its potential applications in neuroscience research. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound is a piperazine derivative that has garnered interest within the scientific community for its potential as a pharmacological agent, particularly in the study of central nervous system (CNS) disorders.[1][2] As a member of the phenylpiperazine class of compounds, its structure allows for interaction with various neurotransmitter systems, making it a valuable tool in the synthesis of novel therapeutic agents for conditions such as anxiety and depression.[1][2] This guide will provide an in-depth look at the available scientific data on this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 91517-26-9 | [3][4][5] |

| Molecular Formula | C11H16N2O | [4] |

| Molecular Weight | 192.26 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Appearance | Yellowish solid | [1] |

| Purity | ≥ 95% (HPLC) | [1][2] |

| Storage Conditions | 0-8°C | [1][2] |

Synthesis and Characterization

General Synthesis Workflow

A plausible synthetic route, based on established methods for similar compounds, is outlined below. This workflow represents a general strategy and may require optimization for the specific synthesis of this compound.

References

Unveiling the Structural Nuances of 2-(4-Methoxyphenyl)piperazine: A Theoretical and Computational Guide

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the structural elucidation of 2-(4-Methoxyphenyl)piperazine, a significant scaffold in medicinal chemistry. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes findings from computational analysis to present a detailed understanding of the molecule's conformational landscape, electronic properties, and spectroscopic signatures.

Molecular Geometry and Conformational Analysis

The three-dimensional structure of this compound is characterized by the interplay of the piperazine and 4-methoxyphenyl rings. Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in determining the most stable conformations. The piperazine ring typically adopts a chair conformation, which is the most stable arrangement for six-membered saturated rings, minimizing steric strain. The orientation of the 4-methoxyphenyl substituent relative to the piperazine ring dictates the overall molecular geometry and can influence its interaction with biological targets.

Table 1: Optimized Geometric Parameters (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (piperazine) | 1.46 - 1.48 | C-N-C: 109.5 - 111.5 | H-N-C-C: ±55 - ±60 |

| C-C (piperazine) | 1.52 - 1.54 | N-C-C: 109.0 - 111.0 | C-N-C-C: ±50 - ±55 |

| C-N (piperazine-phenyl) | 1.38 - 1.40 | C-C-N: 118.0 - 120.0 | C-C-N-C: Variable |

| C-O (methoxy) | 1.36 - 1.38 | C-O-C: 117.0 - 119.0 | C-C-O-C: ~0 or ~180 |

| C-H (aromatic) | 1.08 - 1.10 | ||

| C-H (aliphatic) | 1.09 - 1.11 | ||

| N-H | ~1.01 |

Note: These values are representative and can vary slightly based on the specific computational method and basis set used.

Electronic Structure and Reactivity

The electronic properties of this compound provide insights into its reactivity and potential intermolecular interactions. Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) maps are key tools in this investigation.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity. For this compound, the HOMO is typically localized on the electron-rich 4-methoxyphenyl ring and the nitrogen atoms of the piperazine ring, indicating these are the likely sites for electrophilic attack. The LUMO is generally distributed over the aromatic ring.

Table 2: Frontier Molecular Orbital Properties

| Property | Value (eV) |

| HOMO Energy | -5.5 to -6.0 |

| LUMO Energy | -0.5 to 0.0 |

| HOMO-LUMO Energy Gap | 5.0 to 5.5 |

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution in a molecule and is used to predict sites for electrophilic and nucleophilic attack. In the MEP of this compound, negative potential (red and yellow regions) is concentrated around the oxygen atom of the methoxy group and the nitrogen atoms of the piperazine ring, indicating these are the most probable sites for electrophilic attack. The hydrogen atoms of the piperazine N-H group and the aromatic ring exhibit a positive potential (blue regions), making them susceptible to nucleophilic attack.

Spectroscopic Properties

Computational methods are also employed to predict and interpret the spectroscopic signatures of this compound, including vibrational and nuclear magnetic resonance spectra.

Vibrational Analysis (FT-IR and FT-Raman)

Theoretical vibrational frequencies are calculated using DFT methods. These calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, providing a good correlation with experimental FT-IR and FT-Raman spectra.

Table 3: Calculated and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Calculated (Scaled) | Experimental (IR) | Assignment |

| N-H Stretch | ~3350 | ~3340 | Piperazine N-H |

| C-H Stretch (Aromatic) | 3050 - 3100 | 3040 - 3090 | Phenyl C-H |

| C-H Stretch (Aliphatic) | 2850 - 2950 | 2840 - 2960 | Piperazine & Methoxy C-H |

| C=C Stretch (Aromatic) | 1500 - 1600 | 1510, 1610 | Phenyl ring |

| C-N Stretch | 1240 - 1260 | ~1250 | Aryl-N, Aliphatic-N |

| C-O Stretch | 1020 - 1040 | ~1030 | Methoxy C-O |

NMR Spectroscopy

The chemical shifts of ¹H and ¹³C atoms can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical predictions are valuable for assigning the signals in experimental NMR spectra.

Table 4: Calculated ¹³C and ¹H NMR Chemical Shifts (ppm)

| Atom | ¹³C Chemical Shift | ¹H Chemical Shift |

| C (Aromatic, C-O) | 153-155 | - |

| C (Aromatic, C-N) | 145-147 | - |

| C (Aromatic) | 114-120 | 6.8-7.0 |

| C (Piperazine, C-N-Aryl) | 50-52 | 3.0-3.2 |

| C (Piperazine) | 45-47 | 2.8-3.0 |

| C (Methoxy) | 55-57 | 3.7-3.9 |

| N-H | - | 1.8-2.2 (broad) |

Experimental and Computational Protocols

Computational Methodology

A typical computational protocol for the structural analysis of this compound involves the following steps:

-

Geometry Optimization: The initial structure of this compound is optimized using DFT, commonly with the B3LYP functional and a 6-311++G(d,p) basis set, to find the lowest energy conformation.

-

Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to simulate IR and Raman spectra.

-

NMR Chemical Shift Calculation: The GIAO method is used to calculate the isotropic shielding tensors, from which the ¹³C and ¹H NMR chemical shifts are determined relative to a standard (e.g., Tetramethylsilane).

-

Electronic Property Analysis: The energies and distributions of the HOMO and LUMO are calculated. The molecular electrostatic potential is mapped onto the electron density surface.

Experimental Protocols

-

Synthesis: this compound can be synthesized via nucleophilic substitution of a suitable piperazine derivative with a 4-methoxyphenyl halide or by reductive amination.

-

X-ray Crystallography: Single crystals of the compound or its salts are grown from a suitable solvent. X-ray diffraction data is collected to determine the precise bond lengths, bond angles, and crystal packing.

-

Spectroscopy (NMR, FT-IR): ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent. FT-IR spectra are typically recorded from a KBr pellet or as a thin film.

Logical Relationships in Structural Analysis

The comprehensive understanding of the structure of this compound is achieved by integrating both theoretical and experimental data.

Preliminary In Vitro CNS Activity Screening of 2-(4-Methoxyphenyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxyphenyl)piperazine is a chemical scaffold of significant interest in central nervous system (CNS) drug discovery. As a core fragment in numerous pharmacologically active compounds, its interaction with various CNS receptors is of paramount importance for the development of novel therapeutics targeting a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the preliminary in vitro screening of this compound, summarizing its binding affinity for key CNS receptors and detailing the experimental protocols for such evaluations. The information presented herein is intended to serve as a foundational resource for researchers engaged in the early stages of drug development.

Data Presentation: In Vitro Binding Affinities

The following table summarizes the available in vitro binding affinity data for this compound and its derivatives at various CNS receptors. It is important to note that much of the publicly available data pertains to derivatives of the core molecule. This data provides valuable insights into the potential targets of the parent compound.

| Compound | Target Receptor | Radioligand | Tissue/Cell Line | Assay Type | Kᵢ (nM) | Reference |

| This compound | 5-HT₁ₐ | [³H]8-OH-DPAT | Rat Hippocampus | Radioligand Binding | 476 | [1] |

| 1-Cinnamyl-4-(2-methoxyphenyl)piperazine derivative | 5-HT₁ₐ | [³H]8-OH-DPAT | Rat cerebral cortex | Radioligand Binding | Low to Moderate Affinity | [2] |

| 1-Cinnamyl-4-(2-methoxyphenyl)piperazine derivative | 5-HT₂ₐ | [³H]Ketanserin | Rat cerebral cortex | Radioligand Binding | Low to Moderate Affinity | [2] |

| 1-(2-Methoxyphenyl)piperazine derivative | 5-HT₇ | [³H]5-CT | h5-HT₇ transfected cells | Radioligand Binding | 2.6 | [1] |

| 1-Cinnamyl-4-(2-methoxyphenyl)piperazine derivative | D₂ | [³H]Spiperone | Rat striatum | Radioligand Binding | High Affinity | [2] |

| N-substituted this compound derivative | D₃ | [³H]Spiperone | hD₃ transfected cells | Radioligand Binding | 0.5 | [3] |

| 1-Cinnamyl-4-(2-methoxyphenyl)piperazine derivative | α₁-Adrenergic | [³H]Prazosin | Rat cerebral cortex | Radiolgand Binding | Variable Affinity | [2] |

| 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazole derivative | α₁-Adrenergic | [³H]Prazosin | Rat cerebral cortex | Radioligand Binding | 22 - 250 | [4] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and reagents.

Radioligand Binding Assay (for determination of Kᵢ)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of a test compound for a target CNS receptor.

a. Materials:

-

Membrane Preparation: Homogenates of specific brain regions (e.g., rat hippocampus for 5-HT₁ₐ receptors, striatum for D₂ receptors) or membranes from cells stably expressing the receptor of interest.

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]Spiperone for D₂).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor (e.g., serotonin for 5-HT receptors).

-

Assay Buffer: Typically a Tris-HCl buffer with appropriate ions (e.g., Mg²⁺, Ca²⁺) at physiological pH.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure radioactivity.

b. Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

cAMP Functional Assay (for Gᵢ/Gₛ-coupled receptors)

This protocol describes a method to assess the functional activity of a test compound at Gᵢ- or Gₛ-coupled receptors by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

a. Materials:

-

Cell Line: A cell line stably expressing the target receptor (e.g., HEK293 or CHO cells).

-

Test Compound: this compound.

-

Forskolin: An adenylyl cyclase activator (used for Gᵢ-coupled receptors).

-

cAMP Assay Kit: A commercially available kit for measuring cAMP (e.g., HTRF, ELISA, or luminescence-based).

-

Cell Culture Reagents: Media, serum, and antibiotics.

b. Procedure:

-

Cell Culture: Culture the cells in appropriate media and seed them into 96- or 384-well plates.

-

Compound Addition:

-

For Gₛ-coupled receptors (agonists): Add varying concentrations of the test compound to the cells.

-

For Gᵢ-coupled receptors (agonists): Pre-treat the cells with varying concentrations of the test compound, then stimulate with a fixed concentration of forskolin to induce cAMP production.

-

-

Incubation: Incubate the plate for a specific time at 37°C to allow for changes in intracellular cAMP levels.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the cAMP concentration according to the instructions of the chosen assay kit.

-

Data Analysis:

-

For agonists: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and Eₘₐₓ (maximal effect).

-

For antagonists: Co-incubate the cells with a fixed concentration of a known agonist and varying concentrations of the test compound. Determine the IC₅₀ of the antagonist.

-

Calcium Flux Functional Assay (for Gₒ-coupled receptors)

This protocol describes a method to assess the functional activity of a test compound at Gₒ-coupled receptors by measuring changes in intracellular calcium concentration.

a. Materials:

-

Cell Line: A cell line stably expressing the target receptor (e.g., HEK293 or CHO cells).

-

Test Compound: this compound.

-

Calcium-sensitive Fluorescent Dye: (e.g., Fluo-4 AM, Fura-2 AM).

-

Fluorescence Plate Reader: An instrument capable of kinetic reading of fluorescence (e.g., FLIPR, FlexStation).

b. Procedure:

-

Cell Culture and Dye Loading: Seed the cells in a 96- or 384-well plate. On the day of the assay, load the cells with a calcium-sensitive fluorescent dye.

-

Compound Addition: Place the plate in the fluorescence plate reader. Add varying concentrations of the test compound to the wells.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.

-

Data Analysis:

-

For agonists: Plot the peak fluorescence response against the logarithm of the test compound concentration to determine the EC₅₀ and Eₘₐₓ.

-

For antagonists: Pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of a known agonist. Determine the IC₅₀ of the antagonist.

-

Mandatory Visualizations

Signaling Pathways

Caption: 5-HT₁ₐ Receptor Signaling Pathway.

Caption: Dopamine D₂ Receptor Signaling Pathway.

Caption: α₁-Adrenergic Receptor Signaling Pathway.

Experimental Workflow

Caption: Radioligand Binding Assay Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Therapeutic Potential of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1<i>H</i>-benzo[<i>d</i>]imidazoles as Ligands for Alpha1-Adrenergic Receptor - Comparative <i>In Silico</i> and <i>In Vitro</i> Study - ProQuest [proquest.com]

Methodological & Application

Application Notes and Protocols for 2-(4-Methoxyphenyl)piperazine in Neuropharmacological Studies of the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxyphenyl)piperazine is a chemical compound belonging to the phenylpiperazine class. This structural motif is a key pharmacophore in a multitude of centrally acting drugs, highlighting its significance in the field of neuropharmacology. Phenylpiperazines are recognized for their ability to interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors. As such, this compound and its derivatives serve as valuable tools for investigating the roles of these receptor systems in the central nervous system (CNS) and as scaffolds for the development of novel therapeutics for psychiatric and neurological disorders.

These application notes provide a comprehensive overview of the use of this compound in neuropharmacological research, including its primary mechanisms of action, and detailed protocols for key in vitro and in vivo experimental assays.

Mechanism of Action

The neuropharmacological effects of this compound and its derivatives are primarily attributed to their interactions with G protein-coupled receptors (GPCRs) in the CNS. The principal targets include:

-

Serotonin (5-HT) Receptors: The this compound moiety is a well-established ligand for various serotonin receptors, with a notable affinity for the 5-HT1A subtype. Depending on the overall structure of the molecule, these compounds can act as agonists, partial agonists, or antagonists at these receptors. The 5-HT1A receptor is implicated in the modulation of mood, anxiety, and cognition.

-

Dopamine (D) Receptors: Derivatives of this compound have also been shown to possess affinity for dopamine receptors, particularly the D2 subtype. The interaction with D2 receptors is a cornerstone of the mechanism of action for many antipsychotic medications.

-

Adrenergic (α) Receptors: Some phenylpiperazine compounds exhibit affinity for adrenergic receptors, such as the α1 subtype. This interaction can contribute to the overall pharmacological profile and potential side effects of these compounds.

The specific functional activity (agonist, antagonist, etc.) and receptor selectivity are highly dependent on the other chemical moieties attached to the piperazine ring.

Data Presentation

The following tables summarize the binding affinities (Ki values) of representative this compound derivatives for various CNS receptors. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities (Ki, nM) of this compound Derivatives at Serotonin Receptors

| Compound | 5-HT1A Receptor | 5-HT2A Receptor | Reference |

| Derivative 1 (N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate) | 1.2 | - | [1] |

| Derivative 2 (N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate) | 21.3 | - | [1] |

| Cinnamyl Derivative A | Low to Moderate Affinity | Low to Moderate Affinity | [2] |

| Spiro-cyclo-hexanepyrrolidine-2,5-dione Derivative | Moderate to Low Affinity | 27 | [3] |

Table 2: Binding Affinities (Ki, nM) of this compound Derivatives at Dopamine and Adrenergic Receptors

| Compound | D2 Receptor | α1-Adrenergic Receptor | Reference |

| Cinnamyl Derivative B | High Affinity | Variable Affinity | [2] |

| Cycloalkyl Amide Derivative | - | Devoid of Antagonist Activity | [4] |

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound and its derivatives are provided below.

In Vitro Methods

1. Radioligand Binding Assay